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Compound of Interest

Compound Name: 2-Hydroxy-5-methoxyhexan-3-one

CAS No.: 101080-34-6

Cat. No.: B3020543 Get Quote

Executive Summary & Molecule Profile[1]
2-Hydroxy-5-methoxyhexan-3-one (hereafter referred to as HMH-3) represents a

functionalized derivative of the alpha-hydroxy ketone (acyloin) class. It is structurally distinct

due to the inclusion of a methoxy ether group at the C5 position, introducing unique polarity

and reactivity profiles compared to its naturally occurring analog, 2-Hydroxy-5-methylhexan-3-

one (a known volatile in eucalyptus honey and cheese).

This guide compares HMH-3 against two primary standards:

The Isosteric Analog: 2-Hydroxy-5-methylhexan-3-one (Flavor/Fragrance Standard).

The Functional Standard: Acetoin (3-Hydroxybutanone).

Key Differentiators
Solubility: The C5-methoxy group significantly enhances water solubility compared to the

hydrophobic isobutyl tail of the 5-methyl analog.

Stability Risk: HMH-3 possesses a leaving group (methoxy) in the
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-position relative to the carbonyl (C3), introducing a susceptibility to

-elimination not present in alkyl-analogs.

Odor Profile (Predicted): While the 5-methyl analog is characterized by "cheesy/sour milk"

notes, the methoxy modification typically suppresses enzymatic fatty notes, likely shifting the

profile toward a sharper, ethereal, or solvent-like fruitiness.

Comparative Physicochemical Data
The following data contrasts the target molecule with its direct alkyl analog and the industry

standard acyloin.

Feature Target: HMH-3

Analog: 2-Hydroxy-

5-methylhexan-3-

one

Standard: Acetoin

Structure

CAS No.
Not Listed (Novel/Lab

Scale)
246511-74-0 513-86-0

Mol. Weight 146.18 g/mol 130.19 g/mol 88.11 g/mol

LogP (Pred.) 0.2 - 0.5 (Amphiphilic) 1.0 (Lipophilic) -0.36 (Hydrophilic)

Boiling Point ~185°C (Predicted) 172°C 148°C

Water Sol. High Low/Moderate Miscible

Reactivity
High (Redox +

Elimination)

Moderate (Redox

only)

Moderate (Redox +

Dimerization)

Odor Type Ethereal, Fruity, Sharp
Cheese, Sour Milk,

Nutty
Buttery, Creamy
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Critical Insight: The shift from a 5-methyl to a 5-methoxy group lowers the LogP, making HMH-3

more bioavailable in aqueous media but potentially harder to extract using non-polar solvents

like hexane during synthesis.

Structural Reactivity & Stability Analysis
The stability of HMH-3 is governed by two competing pathways: the standard acyloin oxidation

and the specific

-elimination risk introduced by the ether linkage.

The Beta-Elimination Vulnerability
Unlike the 5-methyl analog, HMH-3 contains a methoxy group at the C5 position. Relative to

the ketone at C3, the C4 protons are acidic (

-protons). The C5-methoxy group acts as a potential leaving group.

Mechanism: Under acidic conditions or high heat, HMH-3 can undergo elimination of

methanol to form an

-unsaturated ketone (enone).

Impact: This degradation pathway leads to the formation of 2-hydroxyhex-4-en-3-one, which

will likely polymerize or oxidize rapidly, leading to "off-notes" (burnt/resinous) in formulation.

Visualization of Reactivity Pathways
The following diagram maps the stability divergence between the Target (HMH-3) and the

Analog.
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Figure 1: Comparative reactivity pathways. Note the red pathway indicating the instability

inherent to the methoxy-substituted target.

Synthesis Protocol (Rubottom Oxidation Route)
Since HMH-3 is not a commodity chemical, its production requires a targeted synthesis. The

most robust method adapts the protocol used for the 5-methyl analog (Tian et al., 2011),

substituting the starting aldehyde.

Experimental Workflow
Objective: Synthesize 2-Hydroxy-5-methoxyhexan-3-one via Silyl Enol Ether oxidation.

Phase 1: Skeleton Assembly
Reagents: 3-Methoxybutanal (Start), Ethylmagnesium bromide (EtMgBr).

Reaction: Grignard addition.

Add EtMgBr (1.2 eq) to 3-Methoxybutanal in dry THF at -78°C.

Quench with saturated NH4Cl.
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Product: 5-Methoxyhexan-3-ol.

Oxidation: Swern Oxidation or PCC.

Convert the alcohol to 5-Methoxyhexan-3-one.

Phase 2: Alpha-Hydroxylation (The Critical Step)
This step installs the hydroxyl group at C2 regioselectively.

Enolization:

Treat 5-Methoxyhexan-3-one with NaHMDS (Sodium bis(trimethylsilyl)amide) in THF at

-78°C.

Note: Kinetic control is required to favor deprotonation at C2 (methyl side) rather than C4

(methylene side).

Trapping:

Add TMSCl (Trimethylsilyl chloride) to form the Silyl Enol Ether.

Rubottom Oxidation:

Treat the silyl enol ether with mCPBA (meta-Chloroperoxybenzoic acid).

Follow with acidic hydrolysis (dilute HCl).

Purification:

Flash chromatography (Silica gel).

Caution: Avoid heating >60°C during solvent removal to prevent methanol elimination.
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Start: 3-Methoxybutanal
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Intermediate: 5-Methoxyhexan-3-one
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(NaHMDS / TMSCl)

4. Rubottom Oxidation
(mCPBA / H3O+)

Product: 2-Hydroxy-5-methoxyhexan-3-one

Click to download full resolution via product page

Figure 2: Step-by-step synthetic pathway adapted for the methoxy-analog.
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Storage & Formulation
pH Sensitivity: Unlike Acetoin, HMH-3 must be maintained at pH 5.0 - 7.0.

Acidic (< pH 4): Catalyzes elimination of methanol.

Basic (> pH 8): Catalyzes polymerization and rapid oxidation to the diketone.

Solvent Compatibility:

Preferred: Ethanol, Propylene Glycol, Water.

Avoid: DMSO (can act as an oxidant over time), Hexane (poor solubility).

Analytical Detection (GC-MS)
When analyzing HMH-3, standard GC methods may cause thermal degradation.

Column: Polar (e.g., DB-Wax or PEG).

Injector Temp: Keep < 200°C. High injector temps will show a "ghost peak" of the elimination

product (2-hydroxyhex-4-en-3-one).

Derivatization: For accurate quantification, derivatize with BSTFA (N,O-

Bis(trimethylsilyl)trifluoroacetamide) to protect the hydroxyl group and prevent thermal

elimination inside the inlet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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